1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one
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Overview
Description
1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: A basic imidazole structure with similar chemical properties.
2-Methylimidazole: A methyl-substituted imidazole with different reactivity.
4,5-Dihydroimidazole: A reduced form of imidazole with distinct chemical behavior.
Uniqueness
1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one is unique due to its long octadecanone chain and hydroxyethyl group, which confer specific physical and chemical properties. These features make it suitable for specialized applications in various fields, including pharmaceuticals and materials science .
Properties
CAS No. |
4807-57-2 |
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Molecular Formula |
C23H44N2O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-2-yl]octadecan-1-one |
InChI |
InChI=1S/C23H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)23-24-18-19-25(23)20-21-26/h26H,2-21H2,1H3 |
InChI Key |
WQBFULFMFWPQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=NCCN1CCO |
Origin of Product |
United States |
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